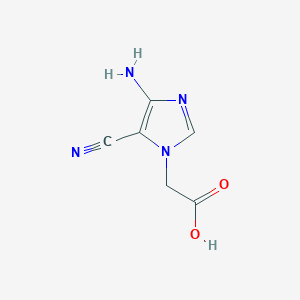

2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

87460-74-0 |

|---|---|

Molecular Formula |

C6H6N4O2 |

Molecular Weight |

166.14 g/mol |

IUPAC Name |

2-(4-amino-5-cyanoimidazol-1-yl)acetic acid |

InChI |

InChI=1S/C6H6N4O2/c7-1-4-6(8)9-3-10(4)2-5(11)12/h3H,2,8H2,(H,11,12) |

InChI Key |

XSDXJPXUWBMZCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1CC(=O)O)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of catalytic processes and optimization of reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The specific pathways involved depend on the functional groups attached to the imidazole ring and their interactions with target molecules .

Comparison with Similar Compounds

Table 1: Key Substituents of Selected Imidazole Derivatives

Key Observations :

Table 2: Comparative Physicochemical Data

*Calculated based on structural analysis.

Key Findings :

- Solubility : The acetic acid group in the target compound improves aqueous solubility compared to lipophilic analogs like the peptide-derived chromophore .

- Biological Activity: While 4-Aminoimidazole-5-carboxamide serves as a metabolic intermediate, the target compound’s cyano group may confer unique reactivity, such as inhibiting enzymes via covalent binding . Compound C1’s anticancer activity suggests that halogenated and aromatic substituents (e.g., chlorobenzo[b]thiophen) enhance cytotoxicity .

Biological Activity

The compound 2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid is a derivative of imidazole, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Imidazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

- Antibacterial

- Antifungal

- Anticancer

- Anti-inflammatory

- Antitubercular

The biological activities of imidazole derivatives are attributed to several mechanisms:

- Inhibition of Enzyme Activity : Many imidazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- DNA Interaction : Some compounds can intercalate into DNA, leading to cytotoxic effects in rapidly dividing cells.

- Modulation of Cell Signaling : Imidazole derivatives can influence various signaling pathways, affecting cell proliferation and apoptosis.

Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported in various studies:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

These findings suggest that the compound may be a promising candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. For instance, in vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects on MCF-7 cells:

- IC50 Value : The IC50 was determined to be approximately 25 µM after 48 hours of treatment.

- Mechanism : Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.

Antifungal and Antitubercular Activities

Research has also highlighted the antifungal and antitubercular activities of imidazole derivatives. The compound demonstrated effective inhibition against various fungal strains and showed promise in inhibiting Mycobacterium tuberculosis.

Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 30 |

| Aspergillus niger | 25 |

Antitubercular Activity

In antitubercular assays, the compound exhibited an MIC value of 12 µg/mL against Mycobacterium tuberculosis strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.